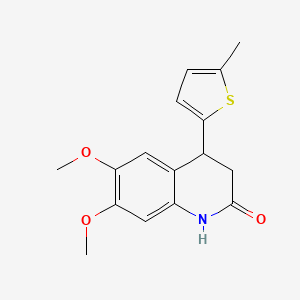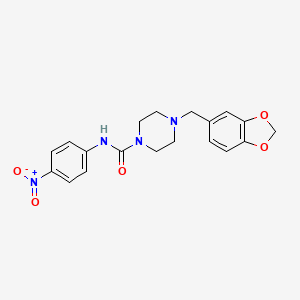![molecular formula C23H23FN2O3S B4115980 N-(3-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115980.png)
N-(3-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide
Description
Synthesis Analysis
The synthesis of related compounds involves combining pharmacophoric elements to achieve high binding potency for specific receptors or targets. For example, a series of propanamides were designed, showing significant potency and selectivity in their respective studies. These processes often involve reactions between amphetamine derivatives and specific inhibitors, yielding compounds with desired activities and properties (Kim et al., 2012; Manolov et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide has been characterized by various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. These studies provide insights into the compound's geometry, bonding, and electronic properties, which are crucial for understanding its interactions and activities (Durgun et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds involve interactions with specific receptors, such as TRPV1, demonstrating significant pharmacological effects. These interactions often depend on the compound's ability to form specific hydrophobic or hydrogen bond interactions, influencing their potency and selectivity (Ann et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and phase behavior, are essential for the compound's application and performance. Studies on related compounds have explored these aspects, providing valuable information for developing new materials or drugs (Macneill et al., 2009).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, play a critical role in the compound's applications. For instance, the synthesis and reactivity of sulfonamides and their derivatives have been extensively studied, revealing insights into their potential use in medicinal chemistry and other fields (Ghorab et al., 2017).
properties
IUPAC Name |
N-(3-fluorophenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-17(19-6-3-2-4-7-19)26-30(28,29)22-13-10-18(11-14-22)12-15-23(27)25-21-9-5-8-20(24)16-21/h2-11,13-14,16-17,26H,12,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSORUKHQMUSFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4115921.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115931.png)
![6,7-dimethyl-1-(3-nitrophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115938.png)
![ethyl 4-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4115943.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[2-(diethylamino)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115950.png)
![N-(4-bromophenyl)-2-[2-(4-chloro-2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115961.png)
![N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4115965.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4115975.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4115985.png)
![ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B4115994.png)

